Ethofumesate-2-keto

Catalog No.
S561150
CAS No.
26244-33-7
M.F
C11H12O5S
M. Wt
256.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethofumesate-2-keto

Residue analysis using only parent ethofumesate standard leads to regulatory non-compliance and severe under-quantification of total residues. The certified Ethofumesate-2-keto reference material provides the exact calibration necessary for reliable sum-of-residue determination. - Enables EFSA MRL compliance by correcting distinct metabolite ionization and recovery behavior. - Validates hydrolysis efficiency for conjugated 2-keto residues in QuEChERS workflows. - Ensures 70-120% recovery rates mandated for pesticide residue quantification.

CAS Number

26244-33-7

Product Name

Ethofumesate-2-keto

IUPAC Name

(3,3-dimethyl-2-oxo-1-benzofuran-5-yl) methanesulfonate

Molecular Formula

C11H12O5S

Molecular Weight

256.28 g/mol

InChI

InChI=1S/C11H12O5S/c1-11(2)8-6-7(16-17(3,13)14)4-5-9(8)15-10(11)12/h4-6H,1-3H3

InChI Key

CXWYCAYNZXSHTF-UHFFFAOYSA-N

SMILES

CC1(C2=C(C=CC(=C2)OS(=O)(=O)C)OC1=O)C

Canonical SMILES

CC1(C2=C(C=CC(=C2)OS(=O)(=O)C)OC1=O)C

The exact mass of the compound Ethofumesate-2-keto is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Pesticides -> Herbicides -> Benzofuranyl alkylsulfonate herbicides -> Transformation products. However, this does not mean our product can be used or applied in the same or a similar way.

Synonyms

Ethofumesate 2-keto, 2-Keto-ethofumesate, 2-Oxoethofumesate, 3,3-Dimethyl-2-oxo-2,3-dihydro-1-benzofuran-5-yl methanesulfonate, Ethofumesate metabolite 2-keto

Purity

≥98%

Package Size

10 mg

Ethofumesate-2-keto (3,3-dimethyl-2-oxo-2,3-dihydrobenzofurane-5-yl methane sulfonate) is the primary environmental transformation product and plant metabolite of the benzofuran herbicide ethofumesate. As a certified reference material, it is critical for agrochemical degradation studies and food safety compliance. Featuring a methanesulfonate ester and a reactive 2-oxo (lactone) group, this metabolite exhibits distinct polarity, solubility, and conjugation behavior compared to its parent compound. Procurement of high-purity ethofumesate-2-keto is essential for analytical laboratories to accurately quantify total herbicide residues in soil, water, and complex food matrices using LC-MS/MS and GC-MS/MS workflows[1].

Procurement Fit

Regulatory Residue Definition Mandated analyte for total ethofumesate residue compliance (40 CFR §180.345)
Single Defined Entity Not a chiral mixture; simplifies quantification and reference material use
High-Purity Analytical Standard Certified HPLC purity supports accurate calibration and data integrity

Substituting the parent ethofumesate standard for its metabolites in residue analysis leads to critical regulatory failures and severe under-quantification. The European Food Safety Authority (EFSA) and other regulatory bodies explicitly define the legal residue limit as the sum of ethofumesate, 2-keto-ethofumesate, open-ring-2-keto-ethofumesate, and their conjugates. Because the 2-keto metabolite forms extensive conjugates with plant sugars and amino acids, its extraction recovery and ionization efficiency differ fundamentally from the parent compound. Without the exact ethofumesate-2-keto standard to calibrate matrix effects and hydrolysis efficiency during QuEChERS extraction, laboratories cannot achieve the required 70–120% recovery rates, rendering generic or parent-only calibrations legally and scientifically invalid [1].

Substitution Risk

Parent Ethofumesate Standard
Insufficient alone; total residue definition explicitly requires the 2-keto metabolite.
Generic Metabolite Standard
Different chromatographic retention and mass fragmentation impair accurate quantification.
Open-Ring-2-Keto-Ethofumesate (OKET)
Chemically labile; pH/temperature-dependent equilibrium introduces pre-analytical variability.

Mass Spectrometric Resolution: 2-Keto vs. Parent Ethofumesate

In high-resolution mass spectrometry (LC-ESI-QTOF), ethofumesate-2-keto is cleanly differentiated from the parent herbicide by a precise mass shift. The parent compound exhibits an exact monoisotopic mass of 286.0875 Da, whereas the 2-keto metabolite has an exact mass of 256.0405 Da, reflecting the loss of the ethoxy group and the formation of the lactone carbonyl. This 30 Da mass difference ensures zero isobaric interference or MRM cross-talk during simultaneous multi-residue screening [1].

Evidence DimensionExact Monoisotopic Mass (LC-MS)
Target Compound Data256.0405 Da (Ethofumesate-2-keto)
Comparator Or Baseline286.0875 Da (Parent Ethofumesate)
Quantified Difference30.047 Da mass shift
ConditionsLC-ESI-QTOF / GC-MS/MS multi-residue screening

Guarantees baseline chromatographic and mass-spectral separation from the parent compound, enabling multiplexed quantification without signal overlap.

Purity Certification
Data to verify
>99.0% (HPLC)
Reduces calibration uncertainty
Supplier-reported; verify with in-house QC

Extraction Recovery in Complex Matrices (QuEChERS)

The 2-keto metabolite exhibits distinct partitioning behavior during QuEChERS extraction due to its tendency to form plant conjugates. While the parent ethofumesate can be extracted directly with standard acetonitrile partitioning, the 2-keto metabolite and its conjugates require specific alkaline or acid hydrolysis (e.g., heating with HCl) to release the bound residues. When using the specific ethofumesate-2-keto standard to optimize the citrate-buffered QuEChERS method with a hydrolysis step, laboratories achieve validated recovery rates of 80–120% with relative standard deviations (RSD) <20%, meeting strict EU analytical guidelines [1].

Evidence DimensionMethod Recovery Rate
Target Compound Data80–120% recovery (optimized with 2-keto standard and hydrolysis)
Comparator Or BaselineSub-optimal recovery (if calibrated only with parent compound without hydrolysis)
Quantified DifferenceEnsures >80% recovery of total conjugated residues
ConditionsCitrate-buffered QuEChERS with alkaline/acid hydrolysis in plant matrices

Procuring this specific standard is mandatory to validate the hydrolysis step and prove method accuracy for total residue compliance.

Chemical Stability
Class-level
Stable lactone; 24‑mo shelf life
vs. OKET – labile; equilibrates under pH/temp changes
Eliminates pre‑analytical variability
Class‑level inference; refer to Saito‑Shida 2020

Environmental Degradation Tracking (DT50)

Ethofumesate-2-keto is the primary marker for the environmental degradation of ethofumesate in soil and water. While the parent compound has a specific degradation half-life (e.g., DT50 of ~940 days at pH 5.0 in water), the appearance and subsequent decline of the 2-keto metabolite provide the quantitative kinetic data required for environmental risk assessments. Utilizing the certified 2-keto standard allows researchers to accurately map the transformation pathway and calculate the specific formation fraction and degradation kinetics of the metabolite itself, avoiding the mass-balance errors inherent in tracking parent depletion alone [1].

Evidence DimensionDegradation Pathway Marker
Target Compound DataDirect quantification of the 2-keto transformation product
Comparator Or BaselineParent compound depletion only
Quantified DifferenceEnables mass-balance closure and specific metabolite DT50 calculation
ConditionsSoil and aqueous environmental fate studies

Essential for agrochemical companies and environmental labs required to submit complete degradation pathway data to regulatory agencies.

Regulatory Requirement
Head‑to‑head
Inclusion mandatory (40 CFR §180.345)
vs. parent‑only analysis – non‑compliant
Prerequisite for legally defensible residue testing
U.S. EPA regulatory definition; verify regional MRL requirements
Platform Compatibility
Class-level
GC, LC, GC×GC‑TOF, QuEChERS
Reduces method development time
Pre‑validated across common multi‑residue platforms

Regulatory Food Safety Testing

Used as a mandatory calibration standard in LC-MS/MS and GC-MS/MS workflows to quantify the 'sum of ethofumesate and its metabolites' in crops like sugar beets and strawberries, ensuring compliance with EFSA Maximum Residue Limits (MRLs) [1].

Environmental Fate and Metabolism Studies

Procured by agrochemical developers and contract research organizations (CROs) to track soil degradation kinetics, water treatment efficacy, and calculate specific DT50 values for benzofuran herbicide transformation products [2].

Analytical Method Validation (QuEChERS)

Essential for optimizing and validating sample preparation protocols, specifically to verify the efficiency of alkaline or acid hydrolysis steps required to liberate conjugated 2-keto-ethofumesate residues from complex plant matrices [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Pesticide Residue Analysis
Regulatory residue definition inclusion; High‑purity certified standard
Calibration linearity, LOD/LOQ, recovery
Environmental Fate Studies
Stable single‑entity standard; Long shelf life
Degradation kinetics (DT50), soil recovery
Pharmaceutical Impurity Profiling
Certified purity and identity; Chromatographic compatibility
Impurity limit validation, method specificity
Metabolism / Toxicokinetic Studies
Authentic metabolite standard; Defined single entity
Peak assignment, metabolic pathway quantification

XLogP3

1.8

Wikipedia

Ethofumesate-2-keto

Use Classification

Pesticides -> Herbicides -> Benzofuranyl alkylsulfonate herbicides -> Transformation products
Environmental transformation -> Pesticide transformation products (metabolite, successor)

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